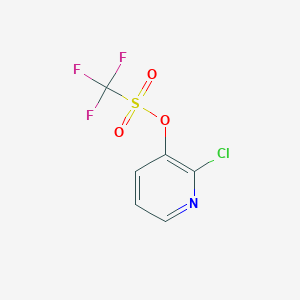
2-Chloro-3-pyridyl trifluoromethanesulfonateE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-pyridyl trifluoromethanesulfonate is a chemical compound known for its use as an intermediate in the synthesis of various organic compounds. It is a solid, typically appearing as a colorless to pale yellow crystalline powder with a strong odor . This compound is particularly significant in the field of organic chemistry due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-3-pyridyl trifluoromethanesulfonate is typically synthesized through the reaction of 2-chloro-3-pyridinol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction . The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-3-pyridyl trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-pyridyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .
Applications De Recherche Scientifique
2-Chloro-3-pyridyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-chloro-3-pyridyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridyl trifluoromethanesulfonate: Similar in structure but lacks the chlorine atom at the 3-position.
2-Chloro-3-hydroxypyridine: Similar in structure but has a hydroxyl group instead of the trifluoromethanesulfonate group.
Uniqueness
2-Chloro-3-pyridyl trifluoromethanesulfonate is unique due to the presence of both the chlorine atom and the trifluoromethanesulfonate group, which enhances its reactivity and versatility in synthetic applications .
Propriétés
Formule moléculaire |
C6H3ClF3NO3S |
|---|---|
Poids moléculaire |
261.61 g/mol |
Nom IUPAC |
(2-chloropyridin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-5-4(2-1-3-11-5)14-15(12,13)6(8,9)10/h1-3H |
Clé InChI |
JTTBBJHEABJWRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)Cl)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


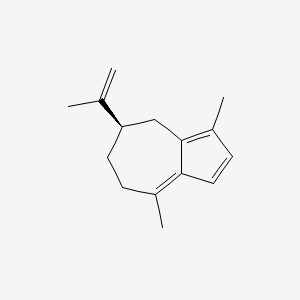
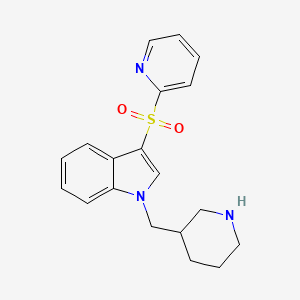
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)
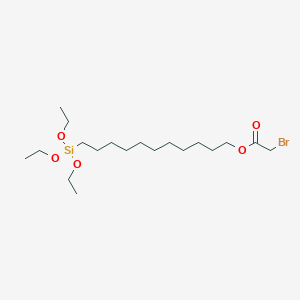
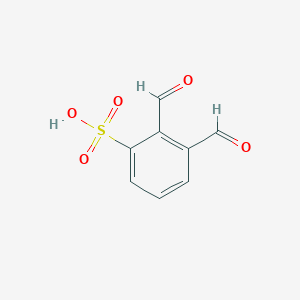
![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
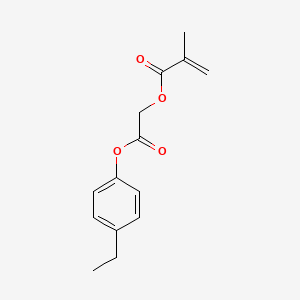
![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)
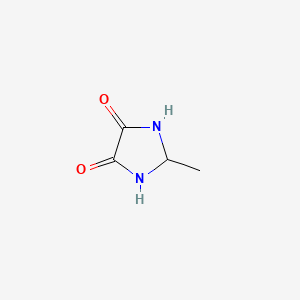
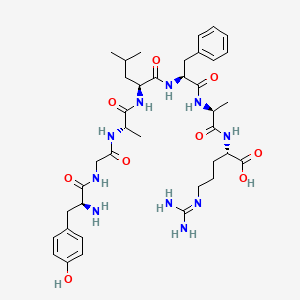
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
![3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12527567.png)
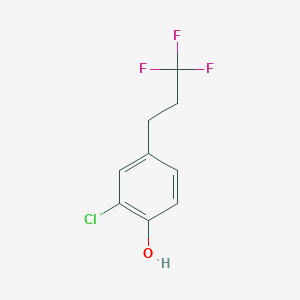
![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
